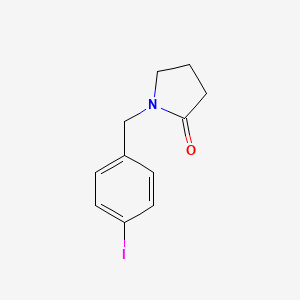

1-(4-Iodo-benzyl)-pyrrolidin-2-one

Description

1-(4-Iodo-benzyl)-pyrrolidin-2-one is a pyrrolidinone derivative featuring a benzyl group substituted with an iodine atom at the para position. The 4-iodo-benzyl substituent introduces steric bulk, high lipophilicity (logP ~2.8 estimated), and moderate electron-withdrawing effects due to iodine’s polarizability.

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTARXVOVNNZAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzyl bromide with pyrrolidin-2-one under basic conditions. The reaction typically proceeds as follows:

Reagents: 4-iodobenzyl bromide, pyrrolidin-2-one, base (e.g., potassium carbonate)

Solvent: Anhydrous dimethylformamide (DMF)

Conditions: The reaction mixture is heated to 80-100°C for several hours, followed by purification through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrrolidin-2-one ring can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products:

Substitution: Formation of substituted benzyl derivatives

Oxidation: Formation of benzaldehyde or benzoic acid derivatives

Reduction: Formation of pyrrolidine derivatives

Scientific Research Applications

1-(4-Iodo-benzyl)-pyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a radioligand in imaging studies due to the presence of the iodine atom.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-benzyl)-pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of radiolabeled compounds for imaging studies, allowing for the visualization of biological processes.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The iodine substituent’s bulkiness (~2.15 Å van der Waals radius) may hinder binding to enzymes like AChE compared to smaller groups (fluoro: ~1.47 Å) .

- Lipophilicity : The iodo derivative’s higher logP suggests improved blood-brain barrier permeability but may increase off-target binding risks.

- Electronic Effects : Iodo’s polarizable nature could enhance halogen bonding in target interactions, unlike methoxy’s electron-donating properties.

Pharmacological Activity Comparisons

Anti-Alzheimer’s Potential

Compounds like 1-(4-fluorobenzyl)-pyrrolidin-2-one exhibit strong AChE inhibition (IC₅₀ = 12 nM) due to fluorine’s electronegativity enhancing interactions with the enzyme’s catalytic site . In contrast, the iodine analog’s bulk may reduce binding efficiency, though its lipophilicity could improve CNS penetration. Notably, 1-(4-methoxybenzyl)-pyrrolidin-2-one shows moderate activity (IC₅₀ = 35 nM), suggesting electron-donating groups are less favorable .

Antidepressant Activity

1-Benzyl-4-aminomethyl-pyrrolidin-2-one derivatives demonstrate potent serotonin reuptake inhibition (Ki = 8 nM) due to the C4 aminomethyl group, which is absent in the iodo compound . The iodo derivative’s unmodified pyrrolidinone ring likely limits affinity for monoamine transporters, though its benzyl group’s lipophilicity may support alternative mechanisms.

Metabolic and Stability Considerations

Iodine’s susceptibility to metabolic dehalogenation (via cytochrome P450 enzymes) may reduce the iodo compound’s in vivo half-life compared to fluoro or chloro analogs . However, its larger size could sterically protect against enzymatic degradation, offsetting this liability.

Biological Activity

1-(4-Iodo-benzyl)-pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrrolidine ring with an iodine atom attached to a benzyl group, which may enhance its reactivity and pharmacological properties. The molecular formula for this compound is CHINO, with a molecular weight of approximately 285.12 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step reactions that allow for high yields and purity, making it suitable for further biological studies. The presence of the iodine atom is particularly significant as it can influence the compound's interactions with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. Such inhibition may affect drug interactions and bioavailability.

- Anti-inflammatory and Analgesic Activity : Derivatives of pyrrolidine compounds have been explored for their potential as anti-inflammatory and analgesic agents, indicating that this compound could have therapeutic applications in pain management and inflammation.

- Anticancer Potential : There is growing interest in the anticancer properties of pyrrolidine derivatives. Initial findings suggest that this compound may interact with various receptors involved in cancer progression, warranting further investigation into its efficacy against different cancer types.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding Affinity : Initial findings indicate that it may interact with cytochrome P450 enzymes and other biological receptors, influencing drug metabolism and therapeutic efficacy.

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle dynamics, particularly by inducing apoptosis in cancer cells through modulation of key signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities between this compound and other related compounds. Below is a table summarizing notable compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Benzyl-4-iodo-1H-pyrazole | 0.84 | Contains a pyrazole ring instead of a pyrrolidine |

| N-phenylpyrrolidine | 0.74 | Lacks iodine substitution; primarily used in drug design |

| 3-(1H-Pyrazol-1-yl)phenylmethanamine | 0.73 | Features a pyrazole moiety; studied for neuroactivity |

| 4-(1H-Pyrazol-1-yl)phenylmethanamine | 0.73 | Evaluated for anti-cancer properties |

| 1-Cyclopropyl-4-iodo-1H-pyrazole | 0.77 | Cyclopropane ring adds strain; potential for unique reactivity |

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound, particularly its iodine substitution which may enhance certain biological activities.

Case Studies

Recent studies have explored the potential of pyrrolidine derivatives in various therapeutic contexts. For instance:

- Anti-cancer Studies : Research into similar pyrrolidine derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, suggesting that this compound might exhibit comparable effects .

- CNS Activity : Some related compounds have demonstrated central nervous system activity, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Iodo-benzyl)-pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step processes. For analogs like 1-(4-bromophenyl)pyrrolidin-2-one, a common approach includes:

- Core formation : Cyclization of γ-lactams or coupling reactions to establish the pyrrolidinone ring.

- Substituent introduction : Nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-iodo-benzyl group.

- Optimization parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature (e.g., 150°C for cyclization reactions), and catalysts (e.g., Pd for cross-coupling) significantly impact yield .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products .

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural validation requires:

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and ring conformation (e.g., pyrrolidinone carbonyl at ~175 ppm in C NMR) .

- IR : Characteristic carbonyl stretch (~1700 cm) and C-I bond vibrations (~500 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHINO for the title compound) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for pyrrolidin-2-one derivatives?

Discrepancies in biological assays (e.g., varying IC values) may arise from:

- Structural analogs : Compare substituent effects. For example, 1-(4-fluorophenyl) analogs show enhanced blood-brain barrier penetration vs. bromo/iodo derivatives .

- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter results. Standardize protocols across studies .

- Metabolic stability : Evaluate hepatic microsomal stability to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for neurological targets?

Key SAR insights from related compounds:

- Pyrrolidinone core : Essential for acetylcholinesterase (AChE) inhibition; modifications (e.g., 3-amino substitution) enhance binding affinity .

- Substituent effects :

- Hybrid structures : Combining pyrrolidinone with benzimidazole (as in ) enhances dual-target activity (e.g., AChE and NMDA receptor modulation) .

Q. What advanced analytical methods are required to study the pharmacokinetics of this compound?

- In vitro ADME :

- In vivo studies :

Methodological Considerations

Q. How can reaction mechanisms for pyrrolidin-2-one derivatization be elucidated?

- Kinetic studies : Monitor intermediate formation via time-resolved NMR or UV-Vis spectroscopy .

- Computational modeling : Density functional theory (DFT) to predict transition states and regioselectivity in cross-coupling reactions .

- Isotopic labeling : Use C-labeled starting materials to trace carbon migration during cyclization .

Q. What are the critical challenges in scaling up this compound synthesis?

- Iodine handling : Light sensitivity and volatility require inert atmospheres and amber glassware .

- Yield optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

- Byproduct management : Implement inline IR or PAT (Process Analytical Technology) to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.